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molecular formula C10H10FNS B8458393 6-Ethylthio-5-fluoroindole

6-Ethylthio-5-fluoroindole

Cat. No. B8458393
M. Wt: 195.26 g/mol
InChI Key: DZLKPMNFFZIHBZ-UHFFFAOYSA-N
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Patent
US06380238B1

Procedure details

6-Ethylthio-5-fluoroindole was prepared from 6-ethylthio-5-fluoroindole-2,3-dione according to the method described in the synthesis of 7-chloro-5-fluoroindole as a pale green oil (0.49 g, 23%): IR νmax (film)/cm−1 3426, 2969, 2927, 1565, 1471, 1454, 1307, 1140 and 1101; NMR δH (400 MHz, CDCl3) 1.26 (3H, t, J 7.5), 2.91 (2H, q, J 7.5 Hz), 6.48-6.51 (1H, m), 7.23 (1H, t, J 2.5 Hz), 7.31 (1H, d, J 10.0 Hz), 7.46 (1H, d, J 6.0 Hz), 8.01-8.25 (1H, brm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3][C:4]1[CH:12]=[C:11]2[C:7]([C:8](=O)[C:9](=O)[NH:10]2)=[CH:6][C:5]=1[F:15])[CH3:2].ClC1C=C(F)C=C2C=1NC=C2>>[CH2:1]([S:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][C:5]=1[F:15])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SC1=C(C=C2C(C(NC2=C1)=O)=O)F
Step Two
Name
Quantity
0.49 g
Type
reactant
Smiles
ClC=1C=C(C=C2C=CNC12)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=C(C=C2C=CNC2=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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